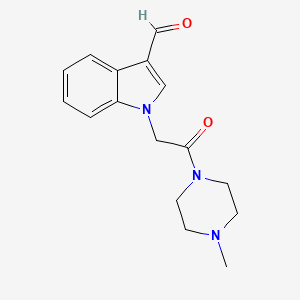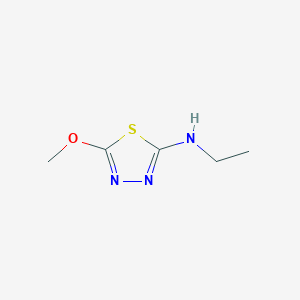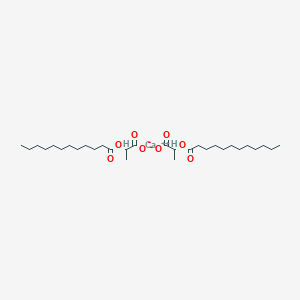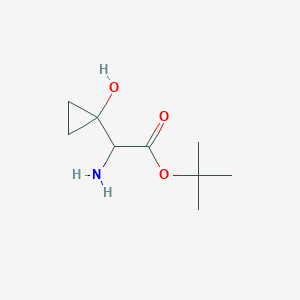
Orexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orexin, also known as hypocretin, is a neuropeptide that plays a crucial role in regulating arousal, wakefulness, and appetite. It exists in two forms: this compound-A and this compound-B. These neuropeptides are produced by a small cluster of neurons in the lateral hypothalamus and perifornical area of the brain. This compound neurons project widely throughout the central nervous system, influencing various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orexin peptides are synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptides are then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Orexin peptides undergo various chemical reactions, including:
Oxidation: this compound peptides can be oxidized to form disulfide bonds, which are crucial for their biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: Amino acid residues in this compound peptides can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products:
Oxidation: Formation of disulfide-bonded this compound peptides.
Reduction: Reduced, inactive forms of this compound peptides.
Substitution: this compound analogs with modified biological activity.
Wissenschaftliche Forschungsanwendungen
Orexin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.
Medicine: Explored as a therapeutic target for sleep disorders such as narcolepsy, as well as for obesity and addiction treatment.
Industry: Utilized in the development of this compound receptor agonists and antagonists for therapeutic purposes .
Wirkmechanismus
Orexin exerts its effects by binding to and activating two G-protein-coupled receptors, this compound receptor type 1 (OX1R) and this compound receptor type 2 (OX2R). These receptors are widely distributed in the brain and are involved in various physiological processes. Upon binding to its receptors, this compound activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and activation of protein kinase C (PKC). This results in the modulation of neurotransmitter release and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Orexin is unique compared to other neuropeptides due to its dual role in regulating both arousal and appetite. Similar compounds include:
Neuropeptide Y (NPY): Primarily involved in regulating feeding behavior and energy balance.
Melanin-concentrating hormone (MCH): Plays a role in energy homeostasis and feeding behavior.
Corticotropin-releasing hormone (CRH): Involved in the stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis
This compound’s ability to influence both arousal and appetite makes it a unique target for therapeutic interventions in sleep disorders, obesity, and addiction.
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-phenyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |
InChI-Schlüssel |
WYUZUBVTNKNDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)

![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)





